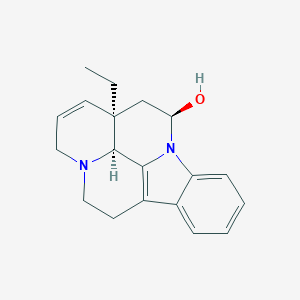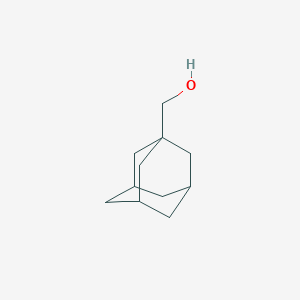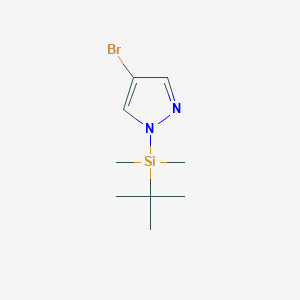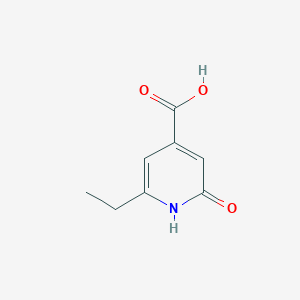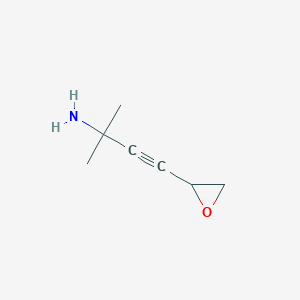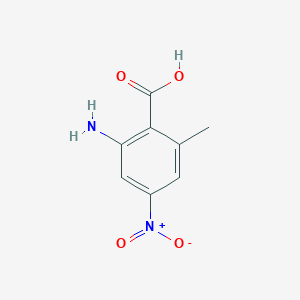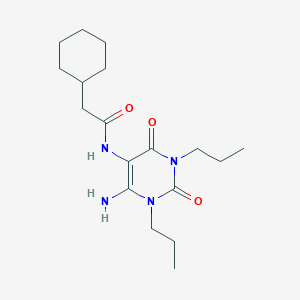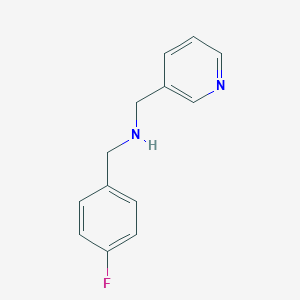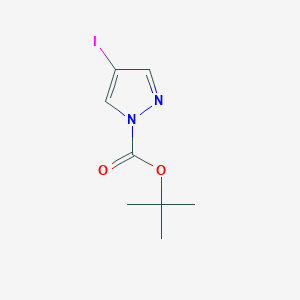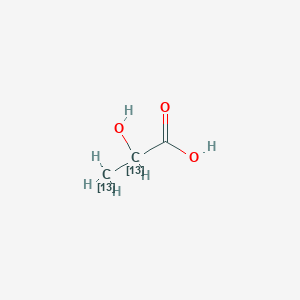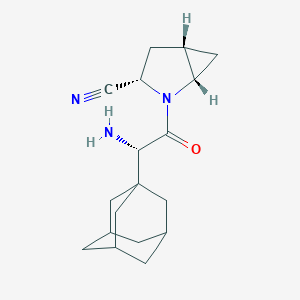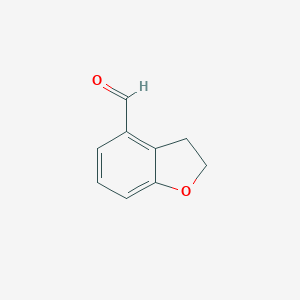
2,3-Dihydrobenzofuran-4-carbaldehyde
Overview
Description
2,3-Dihydrobenzofuran-4-carbaldehyde is an organic compound with the molecular formula C9H8O2. The compound features a benzofuran ring fused with a dihydro structure and an aldehyde functional group at the 4-position, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 2,3-dihydrobenzofuran-4-carbaldehyde belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit key enzymes, disrupt cell signaling pathways, or interfere with the replication of viruses .
Biochemical Pathways
These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that the compound may affect multiple biochemical pathways related to these processes.
Pharmacokinetics
A study on 2,3-dihydrobenzofurans (dhb) derivatives has proposed them as advantageous structures for drug design, and their pharmacokinetics were explored using molecular docking and molecular dynamics, as well as admet studies .
Result of Action
Given the biological activities associated with benzofuran compounds, it is likely that the compound could induce a range of effects at the molecular and cellular level, potentially including the inhibition of cell proliferation (in the case of anti-tumor activity), the disruption of bacterial cell walls (in the case of antibacterial activity), or the prevention of viral replication (in the case of antiviral activity) .
Action Environment
For instance, the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to temperature and oxidative conditions.
Preparation Methods
The synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by oxidation to introduce the aldehyde group . Another method includes the use of transition-metal catalysis for the cyclization of aryl acetylenes . Industrial production often employs these methods due to their efficiency and scalability .
Chemical Reactions Analysis
2,3-Dihydrobenzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, transition metals, and various oxidizing or reducing agents. The major products formed from these reactions are carboxylic acids, alcohols, and substituted benzofuran derivatives .
Scientific Research Applications
2,3-Dihydrobenzofuran-4-carbaldehyde has found applications in several scientific research areas:
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-4-carbaldehyde can be compared with other benzofuran derivatives such as:
2,3-Dihydrobenzofuran-5-carbaldehyde: Similar in structure but with the aldehyde group at the 5-position, leading to different reactivity and biological activity.
Benzofuran-2-carboxaldehyde: Lacks the dihydro structure, resulting in distinct chemical properties and applications.
2,3-Dihydrobenzofuran-4-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological properties .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWRRGVTYBMERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596268 | |
| Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209256-42-8 | |
| Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
